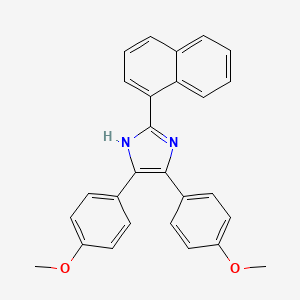
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole, also known as BMN-673, is a novel PARP (poly ADP-ribose polymerase) inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of various types of cancer.
Wirkmechanismus
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is a PARP inhibitor that works by blocking the activity of PARP enzymes, which are involved in the repair of damaged DNA. When cancer cells are treated with this compound, PARP enzymes are inhibited, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action makes this compound particularly effective against cancer cells that have defects in DNA repair pathways, such as BRCA1/2-mutant tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its activity as a PARP inhibitor, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. These effects make this compound a promising therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has several advantages for use in preclinical studies. It has a high potency against cancer cells, making it effective at low concentrations. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, it is a highly potent compound, and caution must be taken when handling and administering it in lab settings.
Zukünftige Richtungen
There are several future directions for the research and development of 4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole. One potential area of focus is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the investigation of the use of this compound in combination with immunotherapy agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with cancer.
Conclusion:
In conclusion, this compound is a promising therapeutic agent for the treatment of cancer. Its potent activity against cancer cells, favorable pharmacokinetic profile, and unique mechanism of action make it an attractive candidate for further research and development. While there are still some limitations and unknowns surrounding this compound, the future looks bright for this compound as a potential tool in the fight against cancer.
Synthesemethoden
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole is synthesized via a multi-step process that involves the coupling of 4-methoxybenzaldehyde with 1-naphthylamine. The resulting intermediate is then subjected to a series of reactions to obtain the final product. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical studies.
Wissenschaftliche Forschungsanwendungen
4,5-bis(4-methoxyphenyl)-2-(1-naphthyl)-1H-imidazole has been extensively studied in preclinical models of cancer, and the results have been promising. This compound has shown potent activity against cancer cells, both as a single agent and in combination with other chemotherapeutic agents. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to cell death in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a valuable tool in the fight against cancer.
Eigenschaften
IUPAC Name |
4,5-bis(4-methoxyphenyl)-2-naphthalen-1-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2/c1-30-21-14-10-19(11-15-21)25-26(20-12-16-22(31-2)17-13-20)29-27(28-25)24-9-5-7-18-6-3-4-8-23(18)24/h3-17H,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXBXWYBHZWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
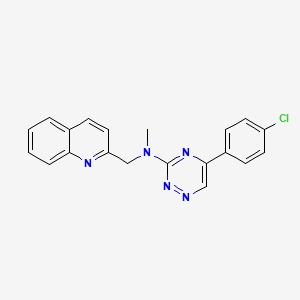
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5054936.png)
![N-cycloheptyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5054941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5054946.png)
![1-(4-isopropyl-1,3-thiazol-2-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B5054953.png)
![rel-(1S,2S)-2-{4-[3-(1,3-benzodioxol-5-yl)propyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5054961.png)
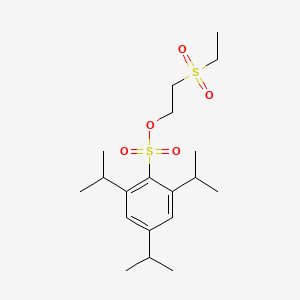
![1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5054983.png)
![3-(2,3-dihydro-1H-inden-2-yl)-8-(2-hydroxy-5-methoxybenzyl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5054985.png)
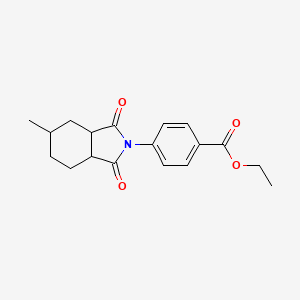
![6-cyclopropyl-1-isopropyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B5055020.png)
![4-fluoro-2-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)benzamide](/img/structure/B5055025.png)
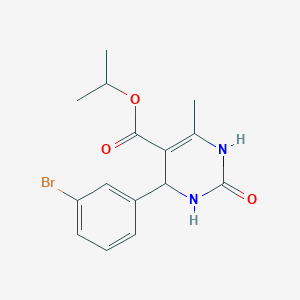
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-nitrophenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5055036.png)
